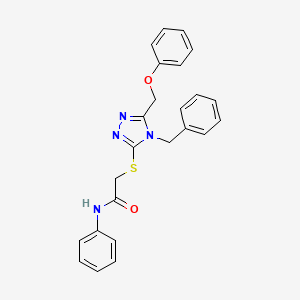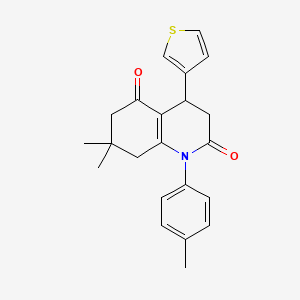
(1Z)-6,7-dimethoxy-3,3-dimethyl-1-(nitromethylidene)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by its unique structural features, including methoxy groups at positions 6 and 7, and a nitromethylidene group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE typically involves multiple steps. One common method includes the Pomeranz–Fritsch cyclization, which can be performed under milder, more chemoselective conditions using a combination of silyl triflate and a sterically encumbered pyridine base . This method replaces the strong acids and elevated temperatures traditionally used in the cyclization step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitromethylidene group to an amine or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroisoquinoline derivative, while reduction could produce an aminoisoquinoline.
Scientific Research Applications
6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may also modulate the production of cytokines, contributing to its immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy groups and isoquinoline core but lacks the nitromethylidene group.
7’,8’-Dimethoxy-1’,3’-dimethyl-1,2,3’,4’-tetrahydrospiro[indole-3,5’-pyrazolo[3,4-c]isoquinolin]-2-one: This spiroindolone derivative has similar structural features and biological activities.
Uniqueness
The presence of the nitromethylidene group in 6,7-DIMETHOXY-3,3-DIMETHYL-1-[(Z)-1-NITROMETHYLIDENE]-3,4-DIHYDROISOQUINOLINE distinguishes it from other isoquinoline derivatives. This functional group contributes to its unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(1Z)-6,7-dimethoxy-3,3-dimethyl-1-(nitromethylidene)-2,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)7-9-5-12(19-3)13(20-4)6-10(9)11(15-14)8-16(17)18/h5-6,8,15H,7H2,1-4H3/b11-8- |
InChI Key |
ILPRHKWBHQJWMR-FLIBITNWSA-N |
Isomeric SMILES |
CC1(CC2=CC(=C(C=C2/C(=C/[N+](=O)[O-])/N1)OC)OC)C |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=C[N+](=O)[O-])N1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11080853.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11080857.png)

-yl)ethanoate](/img/structure/B11080868.png)
![N-(4-chlorophenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B11080870.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11080873.png)
![4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11080876.png)
![(2Z)-2-(4-chlorobenzylidene)-5-[(E)-2-(2-chlorophenyl)ethenyl]-7,7-dimethyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11080897.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11080898.png)
![Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B11080908.png)
![N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11080916.png)
![4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B11080919.png)
![Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11080922.png)
